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Compound of Interest

Compound Name: Crotyl mercaptan

Cat. No.: B15372487 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Crotyl Mercaptan, identified by

CAS number 5954-72-3. The document details its chemical identity, physicochemical

properties, spectroscopic data, synthesis protocols, and known biological significance, with a

focus on its relevance to research and development.

Chemical Identification and Isomerism
Crotyl mercaptan, systematically named 2-Butene-1-thiol, is an unsaturated aliphatic thiol.

The presence of a carbon-carbon double bond results in geometric isomerism, leading to two

stereoisomers: (E)-2-butene-1-thiol (trans) and (Z)-2-butene-1-thiol (cis).

The CAS number 5954-72-3 is often used to refer to the unspecified stereoisomer or a mixture.

However, the (E)-isomer, with CAS number 58688-79-2, is the more commonly studied and

commercially available form[1][2]. The IUPAC name for this specific isomer is (E)-but-2-ene-1-

thiol[1].

Table 1: Chemical Identifiers
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Identifier Value Source(s)

Systematic Name 2-Butene-1-thiol [2]

Common Name Crotyl Mercaptan [2]

CAS Number
5954-72-3 (unspecified

stereochemistry)
[2]

CAS Number (E-isomer) 58688-79-2 [1]

Molecular Formula C₄H₈S [1]

InChIKey (E-isomer)
PSKWBKFCLVNPMT-

NSCUHMNNSA-N
[1][2]

Physicochemical and Spectroscopic Data
Crotyl mercaptan is a volatile, colorless to pale yellow liquid known for its potent, skunky odor.

It is a key component of the defensive spray of skunks (Mephitis mephitis)[1]. Thiols generally

exhibit lower boiling points and are less soluble in water compared to their alcohol analogues

due to weaker hydrogen bonding[3][4].

Table 2: Physicochemical Properties
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Property Value Source(s)

Molecular Weight 88.17 g/mol [1]

Boiling Point 101.3 °C (at 760 mmHg)

Density 0.862 g/cm³

Flash Point 34.9 °C

Vapor Pressure 40.9 ± 0.2 mmHg (at 25 °C) [3]

logP (o/w) 1.49 [1]

Solubility
Slightly soluble in Chloroform

and Methanol.
[3][4]

Kovats Retention Index
704 (Standard non-polar

column)
[1]

Spectroscopic Analysis
Detailed experimental spectra for crotyl mercaptan are not widely published. The following

data is based on predictions and analysis of structurally similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals

for the methyl, vinylic, and allylic methylene protons. The coupling constants between the

vinylic protons are critical for distinguishing between the E and Z isomers.

-CH₃ (Methyl) group: A doublet expected around δ 1.7 ppm.

-CH₂-SH (Allylic methylene) group: A doublet expected around δ 3.2 ppm.

-CH=CH- (Vinylic) protons: Two multiplets expected in the range of δ 5.5-5.8 ppm.

-SH (Thiol) proton: A triplet (due to coupling with the adjacent CH₂) expected around δ 1.3-

1.6 ppm, though this signal can be broad and its position is concentration-dependent.

¹³C NMR Spectroscopy: The carbon spectrum will feature four distinct signals corresponding

to the different carbon environments.
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-CH₃ carbon: Expected around δ 17-18 ppm.

-CH₂-SH carbon: Expected around δ 35-40 ppm.

-CH=CH- carbons: Expected in the alkene region, around δ 125-135 ppm[5].

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional

groups present.

S-H stretch: A characteristic weak absorption band is expected around 2550-2600 cm⁻¹.

C=C stretch: A medium absorption is expected around 1660-1675 cm⁻¹.

=C-H stretch (vinylic): A stretch is expected just above 3000 cm⁻¹, typically 3010-3040

cm⁻¹.

C-H stretch (aliphatic): Stretches are expected just below 3000 cm⁻¹, typically 2850-2975

cm⁻¹.

=C-H bend (trans): A strong out-of-plane bend is characteristic for the E (trans) isomer,

expected around 960-980 cm⁻¹[6].

Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show

a molecular ion peak ([M]⁺) at m/z = 88.

Molecular Ion: [C₄H₈S]⁺ at m/z = 88.

Key Fragments: Common fragmentation pathways for allylic compounds include the loss

of the functional group or cleavage to form a stable allyl cation. Expected fragments

include [M-SH]⁺ at m/z = 55 (loss of the thiol group) and the allyl cation [C₃H₅]⁺ at m/z =

41, which is often a base peak for such structures[7].

Experimental Protocols: Synthesis
A common and reliable method for the stereoselective synthesis of (E)-2-butene-1-thiol is via

the reaction of a trans-crotyl halide with thiourea to form an isothiuronium salt, followed by

basic hydrolysis[2].
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Synthesis of (E)-2-Butene-1-thiol from Crotyl Bromide
This two-step protocol details the laboratory-scale synthesis.

Step 1: Formation of the S-Crotylisothiuronium Salt

Apparatus Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a

magnetic stirrer.

Reagents: Add thiourea (7.6 g, 0.1 mol) and 100 mL of 95% ethanol to the flask.

Reaction Initiation: Stir the mixture until the thiourea is mostly dissolved. Add (E)-crotyl

bromide (13.5 g, 0.1 mol) to the solution.

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress

can be monitored by TLC. During this time, the S-crotylisothiuronium bromide will precipitate

as a white solid.

Isolation: After the reaction is complete, cool the mixture in an ice bath to maximize

precipitation. Collect the white crystalline product by vacuum filtration and wash with a small

amount of cold diethyl ether. Dry the product under vacuum.

Step 2: Hydrolysis to (E)-2-Butene-1-thiol

Apparatus Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a dropping

funnel, and a distillation head connected to a condenser.

Reagents: Add the S-crotylisothiuronium bromide salt from Step 1 to the flask. Add a solution

of sodium hydroxide (12 g, 0.3 mol) in 150 mL of water.

Hydrolysis and Distillation: Heat the mixture gently with stirring. The thiol product will form

and co-distill with water. Continue the distillation until no more oily thiol droplets are observed

in the distillate.

Workup: Collect the distillate in a separatory funnel. The crotyl mercaptan will form an

organic layer. Separate the layers.
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Purification: Wash the organic layer with a small amount of brine, dry over anhydrous sodium

sulfate (Na₂SO₄), and filter. The product can be further purified by fractional distillation under

reduced pressure.

Synthesis Workflow of (E)-2-Butene-1-thiol

Step 1: Isothiuronium Salt Formation

Step 2: Hydrolysis & Purification

 (E)-Crotyl Bromide

Reflux (2-3h)

Thiourea Ethanol (Solvent)

S-Crotylisothiuronium Bromide
(Precipitate)

Heating / Hydrolysis

Input from Step 1

Aq. Sodium Hydroxide

Distillation

Purification
(Extraction, Drying, Distillation)

(E)-2-Butene-1-thiol
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Click to download full resolution via product page

Caption: Synthesis workflow for (E)-2-Butene-1-thiol via the thiourea method.

Biological Activity and Signaling Pathways
While specific studies on the signaling pathways modulated by crotyl mercaptan are limited,

its biological activity can be inferred from the well-established chemistry of thiols and the known

toxicity of related mercaptans.

General Thiol Toxicity
Mercaptans can exert toxicity through several mechanisms. One of the most cited is the

inhibition of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain,

which disrupts cellular respiration and ATP production. This mechanism has been

demonstrated for simpler thiols like methyl mercaptan. High concentrations of various thiols can

lead to respiratory irritation, central nervous system depression, and even death by respiratory

paralysis[7]. The toxicity is often associated with the redox cycling between the thiol (-SH) and

its corresponding disulfide (-S-S-), a process that can generate reactive oxygen species (ROS)

and induce oxidative stress[4].

Role in Redox Signaling
Beyond toxicity, the thiol functional group is a critical player in cellular redox signaling. The

cysteine residues in proteins act as "redox switches," where the oxidation state of the thiol

group (thiol, disulfide, sulfenic acid, etc.) modulates protein function and downstream signaling

cascades.

Thiol compounds can influence these pathways by:

Altering the Cellular Redox State: Introducing exogenous thiols can shift the cellular redox

balance, potentially activating stress-response pathways.

S-Thiolation: Crotyl mercaptan could potentially react with protein disulfides or oxidized

cysteine residues, leading to the formation of a mixed disulfide (protein-S-S-crotyl). This

modification can alter the protein's activity.
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Interaction with Reactive Species: Thiols can react with ROS and reactive nitrogen species

(RNS), which are themselves important signaling molecules. This can modulate pathways

sensitive to oxidative stress, such as the Nrf2/Keap1 pathway or hypoxia-inducible factor

(HIF) pathways. Recent studies have shown that thiol-induced reductive stress can activate

the hypoxia response pathway.

Given its structure as an unsaturated thiol, crotyl mercaptan's reactivity could be relevant for

drug development, particularly in areas where modulating redox signaling is a therapeutic goal

(e.g., inflammation, cancer, neurodegenerative diseases). However, its potential for toxicity

must be carefully considered.
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Potential Role of Thiols in Redox Signaling
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Caption: A generalized diagram of thiol involvement in cellular redox signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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